molecular formula C11H12N2O4 B1333784 4-Morpholino-3-nitrobenzaldehyde CAS No. 300541-91-7

4-Morpholino-3-nitrobenzaldehyde

Cat. No. B1333784
CAS RN: 300541-91-7
M. Wt: 236.22 g/mol
InChI Key: LIHKXKQSXJAHBN-UHFFFAOYSA-N
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Description

4-Morpholino-3-nitrobenzaldehyde is an organic compound with the molecular formula C11H12N2O4 . It has a molecular weight of 236.22 .


Synthesis Analysis

The synthesis of 4-Morpholino-3-nitrobenzaldehyde involves a reaction with N-ethyl-N,N-diisopropylamine in dichloromethane at 0°C for 5 hours . The product is then purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of 4-Morpholino-3-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (-NO2), an aldehyde group (-CHO), and a morpholino group (-N(CH2CH2)2O) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Morpholino-3-nitrobenzaldehyde are not detailed in the search results, compounds with similar structures are known to participate in various chemical reactions. For instance, derivatives of benzaldehyde, such as 4-fluoro-3-nitrobenzaldehyde, have been extensively studied for their reactivity .


Physical And Chemical Properties Analysis

4-Morpholino-3-nitrobenzaldehyde is a solid compound with a predicted melting point of 57-59°C and a predicted boiling point of 431.6±45.0 °C . Its density is predicted to be 1.340±0.06 g/cm3 .

Scientific Research Applications

Antisense Oligonucleotide Research

The morpholino group of 4-Morpholino-3-nitrobenzaldehyde is significant in the field of antisense oligonucleotides . These are synthetic molecules designed to bind to RNA and modulate gene expression. The morpholino group enhances the stability and specificity of these oligonucleotides, making them powerful tools for genetic research and therapy.

Safety And Hazards

4-Morpholino-3-nitrobenzaldehyde is classified as an irritant . It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area .

Future Directions

While specific future directions for 4-Morpholino-3-nitrobenzaldehyde are not detailed in the search results, compounds with similar structures have been studied for their potential biological activities . This suggests that 4-Morpholino-3-nitrobenzaldehyde could also be a subject of future research in this area.

properties

IUPAC Name

4-morpholin-4-yl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHKXKQSXJAHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371766
Record name 4-Morpholino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-3-nitrobenzaldehyde

CAS RN

300541-91-7
Record name 4-Morpholino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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